molecular formula C14H26O3Si B14376307 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one CAS No. 89597-52-4

3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one

Cat. No.: B14376307
CAS No.: 89597-52-4
M. Wt: 270.44 g/mol
InChI Key: FVNLGNJUNQSNPG-UHFFFAOYSA-N
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Description

3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is a synthetic organic compound characterized by its unique structure, which includes a triethylsilyl group and an oxolan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one typically involves the reaction of a suitable precursor with triethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general synthetic route can be summarized as follows:

    Starting Material: The synthesis begins with a suitable precursor, such as a buten-2-one derivative.

    Silylation: The precursor is reacted with triethylsilyl chloride in the presence of a base like triethylamine or pyridine.

    Cyclization: The intermediate product undergoes cyclization to form the oxolan-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The oxolan-2-one moiety may interact with specific enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)-3-buten-2-one: Similar structure but with a trimethylsilyl group instead of triethylsilyl.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a quinolin-2-one moiety and different substituents.

Uniqueness

3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one is unique due to the presence of both the triethylsilyl group and the oxolan-2-one ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

89597-52-4

Molecular Formula

C14H26O3Si

Molecular Weight

270.44 g/mol

IUPAC Name

3-(3-triethylsilyloxybut-2-enyl)oxolan-2-one

InChI

InChI=1S/C14H26O3Si/c1-5-18(6-2,7-3)17-12(4)8-9-13-10-11-16-14(13)15/h8,13H,5-7,9-11H2,1-4H3

InChI Key

FVNLGNJUNQSNPG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=CCC1CCOC1=O)C

Origin of Product

United States

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